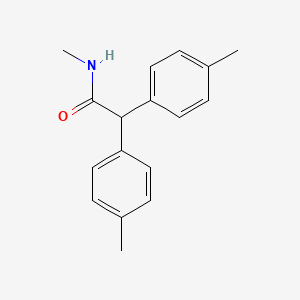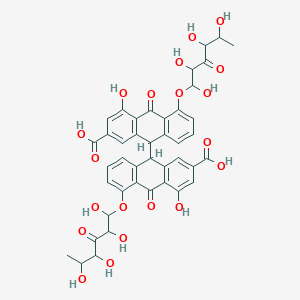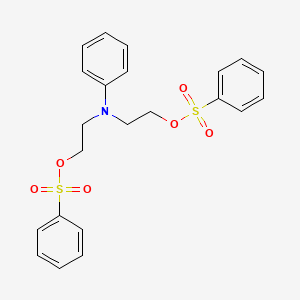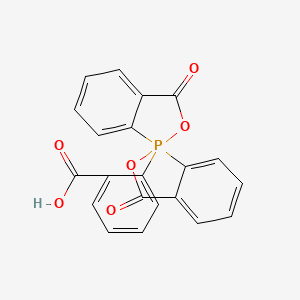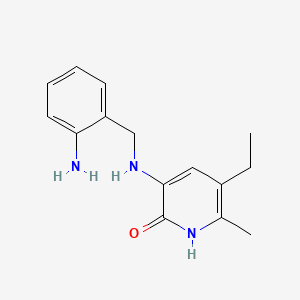
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- is a heterocyclic compound with a pyridinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and nanocatalysts, to improve yield and selectivity . For example, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce groups such as halogens, alkyl, or aryl groups onto the pyridinone ring .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinone derivatives and heterocyclic compounds with similar structures, such as:
- 2(1H)-Pyridinone derivatives with different substituents.
- Benzoxazole and benzothiazole derivatives.
- Imidazole and indazole derivatives .
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substitution pattern, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
145901-90-2 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
3-[(2-aminophenyl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-11-8-14(15(19)18-10(11)2)17-9-12-6-4-5-7-13(12)16/h4-8,17H,3,9,16H2,1-2H3,(H,18,19) |
Clave InChI |
XLFWYAGBTJTTQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


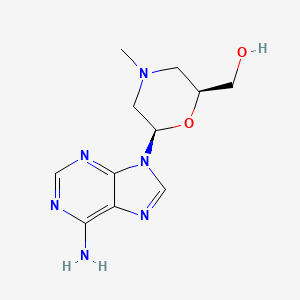
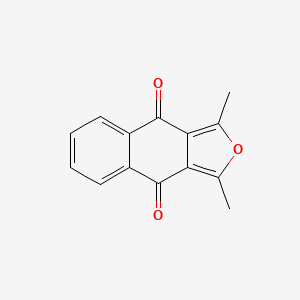

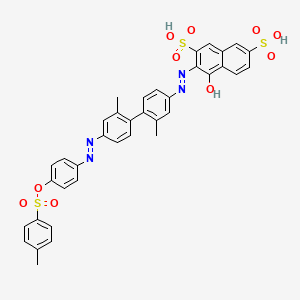
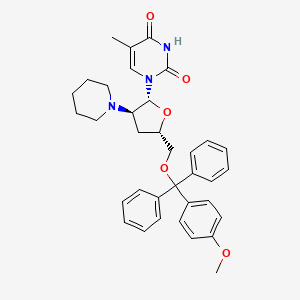
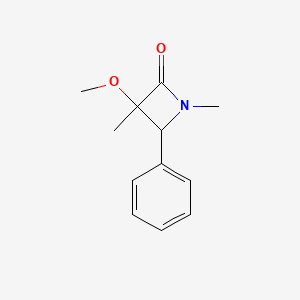

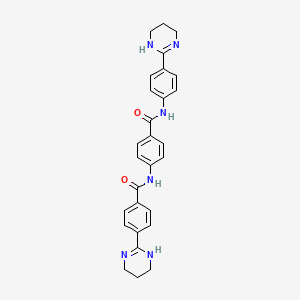
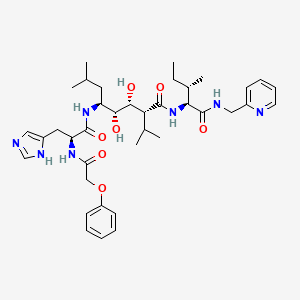
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
